molecular formula C8H20O2Si2 B13682436 1,3-Diethoxy-1,3-dimethyl-1,3-disiletane CAS No. 1967-90-4

1,3-Diethoxy-1,3-dimethyl-1,3-disiletane

Cat. No.: B13682436
CAS No.: 1967-90-4
M. Wt: 204.41 g/mol
InChI Key: CTNZAPZZIAVMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C8H20O2Si2. It is a member of the disilacyclobutane family, characterized by a four-membered ring containing two silicon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,3-dimethyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of dichlorodimethylsilane with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds as follows:

Cl2Si(CH3)2+2C2H5OH(C2H5O)2Si(CH3)2+2HCl\text{Cl}_2\text{Si(CH}_3\text{)}_2 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{Si(CH}_3\text{)}_2 + 2\text{HCl} Cl2​Si(CH3​)2​+2C2​H5​OH→(C2​H5​O)2​Si(CH3​)2​+2HCl

The resulting product, this compound, is then purified through distillation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diethoxy-1,3-dimethyl-1,3-disiletane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethoxy-1,3-dimethyl-1,3-disiletane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes cleavage of the Si-O bonds, leading to the formation of silanols or siloxanes. In reduction reactions, the Si-O bonds are reduced to Si-H bonds, forming silanes. The specific pathways and molecular targets depend on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is unique due to its specific ethoxy functional groups, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and material science .

Properties

CAS No.

1967-90-4

Molecular Formula

C8H20O2Si2

Molecular Weight

204.41 g/mol

IUPAC Name

1,3-diethoxy-1,3-dimethyl-1,3-disiletane

InChI

InChI=1S/C8H20O2Si2/c1-5-9-11(3)7-12(4,8-11)10-6-2/h5-8H2,1-4H3

InChI Key

CTNZAPZZIAVMCI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]1(C[Si](C1)(C)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.